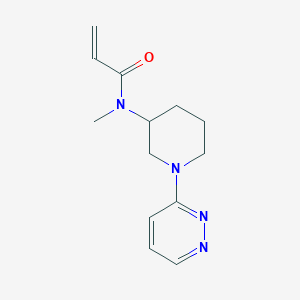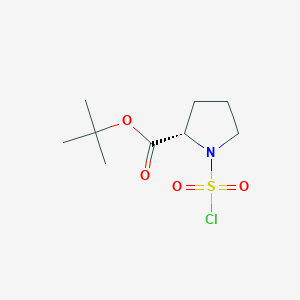
tert-butyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate: is an organic compound that features a pyrrolidine ring substituted with a chlorosulfonyl group and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting tert-butyl ester is then treated with chlorosulfonic acid to introduce the chlorosulfonyl group.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common choices.
Major Products:
Sulfonamide Derivatives: Formed from nucleophilic substitution.
Sulfonyl Compounds: Formed from reduction.
Carboxylic Acids: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl ester can serve as a protecting group for carboxylic acids during multi-step synthesis.
Biology and Medicine:
Drug Development:
Bioconjugation: The chlorosulfonyl group can be used to attach the compound to biomolecules, facilitating the study of biological processes.
Industry:
Material Science: Potential use in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action for tert-butyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate largely depends on its chemical reactivity. The chlorosulfonyl group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity can be harnessed in the synthesis of sulfonamide derivatives, which are important in medicinal chemistry.
Comparación Con Compuestos Similares
tert-Butyl (2S)-pyrrolidine-2-carboxylate: Lacks the chlorosulfonyl group, making it less reactive.
tert-Butyl (2S)-1-(sulfonyl)pyrrolidine-2-carboxylate: Contains a sulfonyl group instead of a chlorosulfonyl group, resulting in different reactivity patterns.
Uniqueness: The presence of both the tert-butyl ester and the chlorosulfonyl group in tert-butyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate makes it a versatile intermediate in organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it valuable in both research and industrial applications.
Propiedades
IUPAC Name |
tert-butyl (2S)-1-chlorosulfonylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO4S/c1-9(2,3)15-8(12)7-5-4-6-11(7)16(10,13)14/h7H,4-6H2,1-3H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXBIUKPGHGNLQ-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN1S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
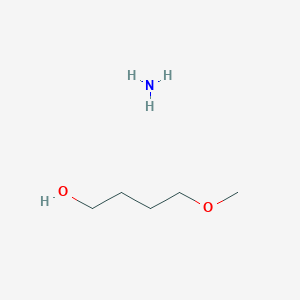
![N-{4-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2406351.png)
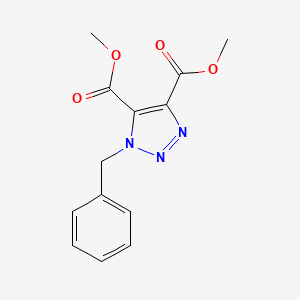
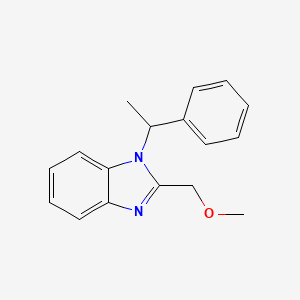
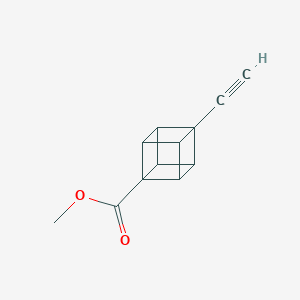



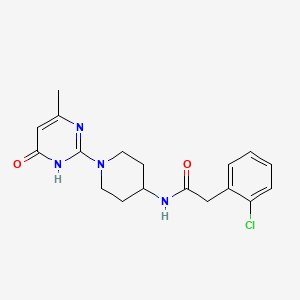
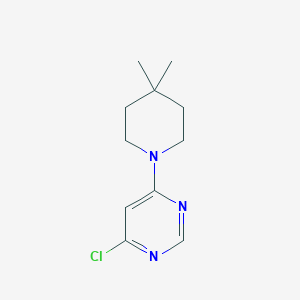

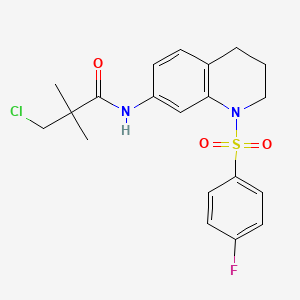
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2406369.png)
